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molecular formula C7H4BrIO B3038617 3-Bromo-4-iodobenzaldehyde CAS No. 873387-82-7

3-Bromo-4-iodobenzaldehyde

Cat. No. B3038617
M. Wt: 310.91 g/mol
InChI Key: VAVSECWDLQMKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466115B2

Procedure details

A solution of (3-bromo-4-iodophenyl)methanol (3.1 g, 9.9 mmol) in CH2Cl2/water (2:1, 225 mL) was treated with NaHCO3 (915 mg, 10.9 mmol), NaBr (1060 mg, 10.2 mmol) and TEMPO free radical (40 mg, 0.2 mmol). The resulting mixture was cooled to 0° C. and NaOCl solution (0.8 mL, 10% aq.) was added dropwise. The reaction mixture was left to come to room temperature while stirring. TLC 25:75 EtOAc:heptane after 30 minutes showed approximately 50% conversion to less polar spot. Sequence repeated using same equivalent of reagents. TLC still showed unreacted starting material. The reaction mixture was separated and the organic phase was treated with 1.0× Dess-Martin periodinane (2.1 g, 4.9 mmol) while stirring. TLC after 10 minutes showed complete conversion to less polar spot. The organic phase was washed with saturated NaHCO3, dried over Na2SO4, filtered and evaporated to give an orange solid. The crude material was chromatographed (80 g Redi-Sep column) eluting from 100% heptane to 50:50 EtOAc/heptane to give the intermediate (2.7 g, 87%) as a white solid. 1HNMR (CDCl3) δ ppm: 9.94 (1H), 8.10 (2H), 7.50 (1H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
915 mg
Type
reactant
Reaction Step One
Name
Quantity
1060 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 water
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[CH:6][C:7]=1[I:8].C([O-])(O)=O.[Na+].[Na+].[Br-].CC1(C)N([O])C(C)(C)CCC1.[O-]Cl.[Na+].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl.O.CCCCCCC.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[I:8])[CH:9]=[O:10] |f:1.2,3.4,6.7,9.10,^1:21|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1I)CO
Name
Quantity
915 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1060 mg
Type
reactant
Smiles
[Na+].[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
CH2Cl2 water
Quantity
225 mL
Type
solvent
Smiles
C(Cl)Cl.O
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was separated
STIRRING
Type
STIRRING
Details
while stirring
WASH
Type
WASH
Details
The organic phase was washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed (80 g Redi-Sep column)
WASH
Type
WASH
Details
eluting from 100% heptane to 50:50 EtOAc/heptane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=O)C=CC1I
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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